molecular formula C8H10N2O5S B11026638 N-(4-methoxy-2-nitrophenyl)methanesulfonamide

N-(4-methoxy-2-nitrophenyl)methanesulfonamide

Cat. No.: B11026638
M. Wt: 246.24 g/mol
InChI Key: KKILLYGTLSJTBU-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C8H10N2O5S It is characterized by the presence of a methoxy group, a nitro group, and a methanesulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)methanesulfonamide typically involves the nitration of 4-methoxyaniline followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the methoxy group. The resulting nitro compound is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters and to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methanesulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their activity. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxy-2-nitrophenyl)methanesulfonamide is unique due to the presence of both methoxy and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H10N2O5S

Molecular Weight

246.24 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C8H10N2O5S/c1-15-6-3-4-7(9-16(2,13)14)8(5-6)10(11)12/h3-5,9H,1-2H3

InChI Key

KKILLYGTLSJTBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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